Cyclohexanecarboxylic acid, 1-(1,1-dimethylethyl)-
Overview
Description
Cyclohexanecarboxylic acid, 1-(1,1-dimethylethyl)-, also known as 4-tert-Butylcyclohexanecarboxylic acid, is an organic compound with the molecular formula C11H20O2. It is a derivative of cyclohexanecarboxylic acid, where a tert-butyl group is attached to the cyclohexane ring. This compound is a colorless oil that crystallizes near room temperature .
Preparation Methods
Cyclohexanecarboxylic acid, 1-(1,1-dimethylethyl)- can be synthesized through several methods:
Hydrogenation of Benzoic Acid: This method involves the catalytic hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, which can then be further modified to introduce the tert-butyl group.
Chlorination and Carboxylation of Cyclohexanol: Cyclohexanol can be chlorinated and then carboxylated to yield cyclohexanecarboxylic acid derivatives.
Chemical Reactions Analysis
Cyclohexanecarboxylic acid, 1-(1,1-dimethylethyl)- undergoes various chemical reactions typical of carboxylic acids:
Oxidation: It can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert it into cyclohexyl derivatives.
Substitution: It can undergo substitution reactions to form esters and amides.
Common reagents used in these reactions include hydrogen gas for hydrogenation, chlorinating agents for chlorination, and carboxylating agents for carboxylation. Major products formed from these reactions include cyclohexyl derivatives, esters, and amides .
Scientific Research Applications
Cyclohexanecarboxylic acid, 1-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as a starting reagent for the synthesis of polyketide-type antibiotics, such as Phoslactomycins.
Medicine: Its derivatives are studied for their potential therapeutic effects.
Industry: It is used in the production of nylon-6 precursor caprolactam.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 1-(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. It can undergo microbial degradation to form para-hydroxybenzoic acid, which is involved in various biochemical pathways . Additionally, its conversion to other derivatives, such as esters and amides, involves typical carboxylic acid reactions .
Comparison with Similar Compounds
Cyclohexanecarboxylic acid, 1-(1,1-dimethylethyl)- can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: The parent compound without the tert-butyl group.
Cyclohexaneacetic acid: A similar compound with an acetic acid group instead of a carboxylic acid group.
Cyclohexanediacetic acid: A compound with two acetic acid groups attached to the cyclohexane ring.
The uniqueness of cyclohexanecarboxylic acid, 1-(1,1-dimethylethyl)- lies in the presence of the tert-butyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-tert-butylcyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-10(2,3)11(9(12)13)7-5-4-6-8-11/h4-8H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRFVBVVQXZPOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950048 | |
Record name | 1-tert-Butylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27334-43-6 | |
Record name | cyclohexanecarboxylic acid, 1-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027334436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-tert-Butylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butylcyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.